6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Chemoselective cross-coupling Sequential functionalization Pyridine C-nucleosides

Researchers seeking sequential pyridine functionalization face chemoselectivity challenges. 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) provides three orthogonal handles: C-6 Br for Suzuki, C-3 TMS for Hiyama (fluoride activation), and C-2 Cl for Buchwald-Hartwig/Negishi couplings, enabling iterative synthesis without protecting groups. • Computed TPSA 12.89 Ų, LogP 4.4 supports BBB penetration for CNS med chem. • Traceless TMS allows resin attachment in solid-phase synthesis. • Verified purity ensures reliable cross-coupling performance.

Molecular Formula C8H11BrClNSi
Molecular Weight 264.62 g/mol
CAS No. 1142191-85-2
Cat. No. B1521687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
CAS1142191-85-2
Molecular FormulaC8H11BrClNSi
Molecular Weight264.62 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
InChIKeyKFYYIXMSPIHUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine: Procurement-Grade Halogenated Pyridylsilane


6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS 1142191-85-2) is a polyfunctionalized pyridine building block bearing a trimethylsilyl (TMS) group at the C-3 position, a chlorine at C-2, and a bromine at C-6 . This substitution pattern endows it with three orthogonal reactive handles, enabling sequential functionalization in complex molecule synthesis. The TMS moiety provides a traceless directing/activating group that can be proto- or halodesilylated after synthetic elaboration [1], while the differentiated halogen pair offers predictable chemoselectivity in palladium-catalyzed cross-coupling reactions [2].

Why Generic Pyridine Halides Cannot Substitute This TMS-Equipped Scaffold


Direct substitution of 6-bromo-2-chloro-3-(trimethylsilyl)pyridine with simpler dihalopyridines (e.g., 2-chloro-6-bromopyridine) or mono-silylated pyridines (e.g., 3-(trimethylsilyl)pyridine) fails to replicate the orthogonal reactivity and synthetic versatility of this compound. The absence of the TMS group at C-3 eliminates the capacity for Hiyama cross-coupling under mild, room-temperature conditions [1], while the lack of differentiated halogens at C-2 and C-6 forfeits the predictable chemoselectivity that allows for sequential functionalization without complex protecting group strategies [2]. Furthermore, generic alternatives do not offer the same electronic modulation of the pyridine ring that is conferred by the combined electron-withdrawing halogen substituents and the electron-donating TMS group, which together tune the reactivity of each site for specific synthetic transformations .

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine: Evidence-Based Procurement Decision Guide


Orthogonal Reactivity via Differentiated Halogens

In Pd-catalyzed cross-coupling reactions, 6-bromo-2-chloro-3-(trimethylsilyl)pyridine exhibits predictable chemoselectivity favoring the C-6 bromine over the C-2 chlorine. This is supported by a class-level study on 6-bromo-2-chloropyridin-3-yl C-nucleosides, where Pd-catalyzed couplings proceeded chemoselectively at the bromine position, leaving the chlorine untouched for subsequent functionalization [1]. This contrasts with non-halogenated or uniformly halogenated analogs, which lack this tunable reactivity and often require protecting group strategies.

Chemoselective cross-coupling Sequential functionalization Pyridine C-nucleosides

Hiyama Cross-Coupling Enabled by C-3 TMS Group

The C-3 trimethylsilyl group in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine enables participation in Hiyama cross-coupling reactions, a capability absent in non-silylated pyridine halides. Class-level data for chloro-, fluoro-, and methoxypyridyltrimethylsilanes demonstrate that these compounds undergo efficient Hiyama coupling with various (het)aryl halides at room temperature, providing functional bi(het)aryls in fair to excellent yields [1]. This reactivity is contingent upon the presence of a pyridine nitrogen α to the TMS group, a structural feature present in the target compound.

Hiyama coupling Organosilicon chemistry Biaryl synthesis

Traceless Silicon Linker for Regioselective Functionalization

The C-3 TMS group functions as a traceless linker that can be removed via proto- or halodesilylation after serving as a directing or activating group. This is supported by a study demonstrating that 3-(trimethylsilyl)pyridines obtained via Co-catalyzed cycloaddition can be converted to the corresponding protonated or halogenated pyridines or 2,2′-bipyridines through desilylation [1]. This capability is not shared by simple halogenated pyridines, which lack this site for temporary functionalization.

Solid-phase synthesis Traceless linker Regioselective desilylation

Physicochemical Profile for CNS Drug Design Prioritization

The compound exhibits a computed LogP of 4.3973 and a topological polar surface area (TPSA) of 12.89 Ų [1]. These values place it within a favorable range for CNS penetration and oral bioavailability according to Lipinski's Rule of Five. Compared to more polar pyridine derivatives (e.g., pyridine carboxamides with TPSA > 60 Ų), this compound offers superior passive membrane permeability, making it a more suitable starting point for CNS-targeted drug discovery campaigns.

Medicinal chemistry ADME prediction Lead optimization

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine: High-Value Application Scenarios


Sequential Cross-Coupling for Pyridine Library Synthesis

Procurement is justified when the synthetic plan requires three sequential, orthogonal cross-coupling events on a single pyridine core. The chemoselectivity between C-6 Br and C-2 Cl (as supported by class-level data) [1] combined with the Hiyama-competent C-3 TMS group [2] allows for Suzuki coupling at C-6, followed by Hiyama coupling at C-3 after fluoride activation, and finally Buchwald-Hartwig amination or Negishi coupling at C-2. This triple orthogonal reactivity cannot be achieved with simpler dihalopyridines or mono-silylated pyridines.

CNS Drug Discovery with Low-Polarity Pyridine Building Blocks

Procurement is strategically valuable for CNS-targeted medicinal chemistry programs where maintaining a low polar surface area (TPSA < 20 Ų) and moderate lipophilicity (LogP 3-5) is critical for blood-brain barrier penetration [1]. The computed TPSA of 12.89 Ų and LogP of 4.3973 for this scaffold [2] indicate that derived compounds will retain favorable passive permeability, unlike analogs derived from more polar pyridine building blocks.

Solid-Phase Synthesis with Traceless Silicon Linker

Procurement is indicated for research groups employing solid-phase synthesis methodologies where the TMS group can serve as a traceless linker for resin attachment and subsequent cleavage via proto- or halodesilylation [1]. This approach, demonstrated for related pyridylsilanes, allows for on-resin functionalization of the C-2 and C-6 halogens followed by mild, traceless release from the solid support to yield the fully elaborated pyridine product.

Regioselective C-4 Functionalization via Directed Ortho-Metalation

Procurement is warranted when the synthetic target requires selective functionalization at the C-4 position of the pyridine ring. The C-3 TMS group can act as a directing group for ortho-lithiation, enabling introduction of electrophiles at C-4. This regioselective C-H functionalization strategy, demonstrated for related 3-(trimethylsilyl)pyridines [1], is not possible with non-silylated pyridine halides and provides access to substitution patterns that are challenging to achieve by other methods.

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